4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid
Description
Properties
CAS No. |
312940-45-7 |
|---|---|
Molecular Formula |
C22H21NO3S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-4-(4-phenylphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C22H21NO3S/c1-22(2,3)21(26)23-19-18(20(24)25)17(13-27-19)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
NQVVDJURICIZGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Biological Activity
4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid (CAS No. 312940-45-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a biphenyl moiety and a thiophene ring, suggests various interactions with biological systems. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H21NO3S, with a molecular weight of 379.5 g/mol. The compound features a carboxylic acid functional group, which may contribute to its solubility and reactivity in biological systems.
Antifungal Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antifungal properties. For instance, derivatives of thiophene carboxylic acids have shown inhibition rates against various fungal pathogens, indicating a potential for developing antifungal agents .
| Compound | Inhibition Rate (%) | Target Pathogen |
|---|---|---|
| 7a | 85.9 | Alternaria solani |
| 7b | 82.7 | Cercospora arachidicola |
| 7c | 81.4 | Rhizoctonia solani |
| 7d | 80.3 | Physalospora piricola |
Immunomodulatory Effects
Research has indicated that similar biphenyl derivatives can influence immune cell proliferation. A study highlighted that certain biphenyl-thiophene compounds demonstrated potent effects on the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting their potential as immunomodulators .
The mechanism underlying the biological activity of this compound is not fully elucidated; however, it is hypothesized that the thiophene ring plays a crucial role in interacting with biological targets such as enzymes or receptors involved in metabolic pathways. The carboxylic acid group may facilitate binding to target proteins through ionic interactions or hydrogen bonding.
Case Studies
- Antifungal Efficacy : A recent investigation into the antifungal properties of thiophene derivatives found that modifications to the biphenyl structure enhanced antifungal activity against several plant pathogens. This study utilized quantitative structure-activity relationship (QSAR) models to predict activity based on structural variations .
- Immunomodulatory Potential : A study focusing on the immunological effects of biphenyl-thiophene compounds revealed that they could modulate T-cell responses, enhancing the proliferation of specific immune cell types while inhibiting others. This dual action suggests potential applications in autoimmune diseases or cancer therapy .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : It has been studied for its potential to reduce inflammation in various biological models.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further pharmacological exploration.
Pharmaceutical Development
The compound is being investigated for its potential as a therapeutic agent due to its biological activities. Studies focus on:
- Mechanisms of Action : Understanding how the compound interacts with biological targets to exert its effects.
- Formulation Development : Exploring ways to incorporate the compound into drug formulations for enhanced therapeutic efficacy.
Material Science
Due to its unique chemical structure, 4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid can be utilized in:
- Organic Electronics : Its electron-rich thiophene ring may enhance conductivity and stability in organic semiconductor applications.
- Polymer Chemistry : The compound can serve as a building block for creating novel polymers with tailored properties.
Case Studies
Several studies have explored the applications of this compound:
- Anti-inflammatory Studies : A study demonstrated that derivatives of thiophene compounds exhibit significant anti-inflammatory effects in vitro, suggesting that modifications like those present in this compound could enhance these effects .
- Cancer Cell Proliferation Inhibition : Research indicated that compounds containing thiophene rings show promise in inhibiting various cancer cell lines. The specific interactions of this compound with cancer-related pathways are under investigation .
- Material Properties : Investigations into the electrical properties of thiophene-based materials have shown that incorporating biphenyl moieties can improve charge transport properties essential for organic electronic devices .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction produces corresponding ester derivatives for improved lipophilicity in pharmacological applications.
Typical reaction conditions:
-
Reagent: Methanol/ethanol with H₂SO₄ or HCl catalyst
-
Temperature: 60–80°C
-
Time: 4–12 hours
| Ester Derivative | Yield (%) | Application |
|---|---|---|
| Methyl ester | 78 | Prodrug synthesis |
| Ethyl ester | 82 | Solubility optimization |
Amide Bond Modifications
The dimethylpropanoyl amino group participates in nucleophilic acyl substitution reactions. Common transformations include:
-
Hydrolysis : Forms free amine under acidic/basic conditions.
-
Cross-coupling : Reacts with primary amines (e.g., benzylamine) using EDC/HOBt activation.
Reaction mechanism:
-
Activation of carbonyl with EDC
-
Nucleophilic attack by amine
-
Elimination of urea byproduct
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes halogenation and nitration at position 5 (ortho to carboxylic acid) .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Bromination | Br₂/FeBr₃, 0°C | 5-Bromo derivative |
| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro derivative |
Key observation: Carboxylic acid directs substitution to position 5 due to meta-directing effects .
Cyclization/Decyclization Reactions
Under anhydrous conditions with acetic anhydride, the compound forms fused heterocycles via intramolecular cyclization :
textThiophene-3-carboxylic acid → Benzothiophene derivative Conditions: Acetic anhydride, 120°C, 6h Yield: 65–70%
Reverse reaction (decyclization) occurs in alkaline aqueous media, regenerating the open-chain form .
Metal-Catalyzed Coupling
The biphenyl moiety enables Suzuki-Miyaura cross-coupling for structural diversification:
| Coupling Partner | Catalyst System | Application |
|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Extended π-systems |
| Vinylboronate | Pd(dba)₂/XPhos | Conjugated polymers |
Optimized conditions:
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 90°C
-
Reaction time: 12h
Redox Reactions
The thiophene ring undergoes controlled oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA :
| Oxidizing Agent | Product | Sulfur Oxidation State |
|---|---|---|
| 30% H₂O₂ | Sulfoxide | +4 |
| mCPBA | Sulfone | +6 |
Biological relevance: Sulfone derivatives show enhanced CYP450 enzyme inhibition.
Decarboxylation Pathways
Thermal decarboxylation occurs at >200°C, producing CO₂ and a simplified thiophene structure:
textC₁₁H₁₃NO₃S → C₁₀H₁₃NS + CO₂↑ Activation energy: 120 kJ/mol
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Angiotensin II Receptor Blockers (ARBs)
ARBs such as candesartan , losartan , and valsartan () share structural motifs with the target compound:
- Biphenyl-tetrazole or biphenyl-carboxylic acid groups : These are critical for binding to the angiotensin II type 1 (AT1) receptor. The target compound’s biphenyl-carboxylic acid may mimic this interaction but lacks the tetrazole bioisostere common in ARBs.
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Findings :
- The target compound’s carboxylic acid provides stronger hydrogen-bonding capacity compared to the ethyl ester in ’s thiophene derivative, which may enhance target affinity but reduce oral bioavailability .
- Its biphenyl group offers greater steric bulk than the 4-chlorophenyl group in ’s compound, likely increasing lipophilicity (higher XLogP3) and membrane permeability .
Thiophene Derivatives with Ester/Amino Modifications
The ethyl ester analog in , ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate, highlights the impact of functional group substitutions:
Pesticide-Related Thiophene/Amino Acid Derivatives
Compounds like cyclanilide and propiconazole () share amino-acid or triazole-thiophene motifs but diverge in application:
Research Implications and Limitations
- Pharmacological Potential: The structural resemblance to ARBs suggests possible cardiovascular or renal applications, though empirical studies are needed to confirm target engagement .
- Metabolic Stability: The pivaloyl group may reduce first-pass metabolism compared to less bulky analogs (e.g., cyanoacetyl in ), but its impact on toxicity requires evaluation .
- Synthetic Challenges : Introducing biphenyl and pivaloyl groups may complicate synthesis compared to simpler thiophene esters ().
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
The biphenyl-4-carboxylic acid scaffold is synthesized via Suzuki-Miyaura cross-coupling between 4-bromobenzoic acid and phenylboronic acid. Optimized conditions employ tetrakis(triphenylphosphine)palladium(0) (0.2 mol%) in a dioxane/water (10:1) solvent system with K₂CO₃ (2.71 g, 27.3 mmol) at 75°C for 5 hours, achieving an 84.9% isolated yield.
Table 1: Comparative Analysis of Biphenyl-4-Carboxylic Acid Synthesis
| Method | Reactants | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromobenzoic acid, Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 84.9% |
| Friedel-Crafts Acylation | Biphenyl, Chloroacetyl | AlCl₃ | Benzene | <50%* |
*Lower yields due to competing side reactions and incomplete oxidation steps.
Alternative Routes: Friedel-Crafts Acylation and Oxidation
Biphenyl-4-carboxylic acid is alternatively synthesized via Friedel-Crafts acylation of biphenyl with chloroacetyl chloride in benzene catalyzed by AlCl₃, followed by oxidation with KMnO₄. However, this method suffers from moderate yields (<50%) and requires stringent control of reaction temperatures (<90°C) to prevent over-oxidation.
Thiophene Ring Assembly and Functionalization
Intermediate: 2-Amino-4-(Biphenyl-4-yl)Thiophene-3-Carbonitrile
The thiophene core is constructed using a modified Gewald reaction, where biphenyl-4-carboxaldehyde reacts with cyanoacetamide and sulfur in the presence of morpholine. This forms 2-amino-4-(biphenyl-4-yl)thiophene-3-carbonitrile (CAS: 519016-83-2), a critical intermediate.
Key Reaction Parameters :
Nitrile Hydrolysis to Carboxylic Acid
The 3-cyano group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (12 M HCl) at 110°C for 12 hours, yielding 2-amino-4-(biphenyl-4-yl)thiophene-3-carboxylic acid. Alternative basic conditions (NaOH/H₂O₂) are less effective due to thiophene ring instability under strong alkalinity.
Table 2: Hydrolysis Conditions for Nitrile-to-Carboxylic Acid Conversion
Introduction of the Pivaloyl Amino Group
Amidation of 2-Amino-Thiophene Intermediate
The 2-amino group undergoes acylation with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
Optimized Protocol :
-
Dissolve 2-amino-4-(biphenyl-4-yl)thiophene-3-carboxylic acid (1.0 equiv) in DCM.
-
Add TEA (2.5 equiv) and cool to 0°C.
-
Slowly add pivaloyl chloride (1.2 equiv) and stir at room temperature for 4 hours.
-
Quench with ice water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Challenges in Acylation
-
Competing Esterification : The carboxylic acid at position 3 may react with pivaloyl chloride, necessitating controlled stoichiometry and low temperatures.
-
Purification : Silica gel chromatography effectively separates the desired amide from unreacted starting material and ester byproducts.
Final Purification and Characterization
Chromatographic Purification
The crude product is purified using flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the title compound in >95% purity.
Spectroscopic Validation
-
¹H NMR (CDCl₃): δ 1.32 (s, 9H, pivaloyl CH₃), 7.42–7.68 (m, 9H, biphenyl and thiophene-H), 10.21 (s, 1H, NH).
-
IR (cm⁻¹) : 1685 (C=O, carboxylic acid), 1650 (C=O, amide), 1540 (thiophene ring).
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Key Synthetic Steps
Challenges and Optimization Opportunities
-
Regioselectivity in Thiophene Functionalization : Directing groups (e.g., nitro, methoxy) may improve substitution patterns during thiophene synthesis.
-
Catalyst Efficiency : Transitioning from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts could enhance coupling yields for biphenyl intermediates.
-
Green Chemistry : Solvent systems like cyclopentyl methyl ether (CPME) may replace dioxane to reduce toxicity .
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : A multi-step approach is typically employed, starting with the condensation of substituted thiophene precursors. For example, coupling 4-biphenyl boronic acid with a thiophene-3-carboxylic acid scaffold via Suzuki-Miyaura cross-coupling can introduce the biphenyl moiety. Subsequent acylation with 2,2-dimethylpropanoyl chloride under anhydrous conditions (e.g., using DMF as a catalyst) ensures efficient amide bond formation . Yield optimization may involve controlled temperature (40–60°C), inert atmospheres, and purification via column chromatography with ethyl acetate/hexane gradients.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on SDS data for structurally similar thiophene derivatives, wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to mitigate inhalation risks (respiratory irritation is classified under Specific Target Organ Toxicity, Category 3). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Assess purity (>98% recommended for pharmacological studies) using a C18 column and UV detection at 254 nm.
- NMR : Confirm substituent positions via and NMR (e.g., biphenyl protons appear as multiplet peaks at δ 7.2–7.8 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical MW: ~423.5 g/mol).
- FTIR : Verify amide C=O stretching (~1650–1680 cm) and carboxylic acid O-H (~2500–3300 cm) .
Advanced Research Questions
Q. How can researchers address contradictory data regarding the anti-inflammatory activity of thiophene-3-carboxylic acid derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., COX-2 vs. LOX inhibition targets). Conduct parallel in vitro assays (e.g., IL-6/IL-1β ELISA) under standardized conditions. Validate findings with molecular docking (AutoDock Vina) to compare binding affinities against crystallographic protein targets (e.g., COX-2 PDB: 5KIR). Cross-reference IC values with literature using PubChem BioAssay data .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) on the biphenyl ring to reduce oxidative metabolism. Alternatively, replace the carboxylic acid with a bioisostere (e.g., tetrazole) to enhance resistance to glucuronidation. Assess stability in microsomal assays (rat/human liver microsomes) with LC-MS/MS quantification of parent compound degradation .
Q. How do steric effects from the 2,2-dimethylpropanoyl group influence molecular interactions in target binding?
- Methodological Answer : The bulky tert-butyl group may hinder rotational freedom, stabilizing the amide bond in a conformation favorable for hydrophobic pocket interactions. Use molecular dynamics simulations (AMBER or GROMACS) to analyze ligand-protein complex stability. Compare with analogs lacking the dimethyl group to quantify steric contributions to binding energy .
Data Contradiction Analysis
Q. Conflicting reports exist on the aqueous solubility of this compound. How can this be resolved experimentally?
- Methodological Answer : Measure solubility via shake-flask method in PBS (pH 7.4) at 25°C. Use UV-Vis spectroscopy for quantification (calibration curve at λ). If discrepancies persist, evaluate polymorphic forms via XRPD and assess logP values (calculated vs. experimental) to identify hydration state or aggregation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
